3-Chloro-4-(trifluoromethyl)-DL-phenylalanine
Description
Introduction to 3-Chloro-4-(Trifluoromethyl)-DL-Phenylalanine
Background and Significance in Chemical Research
This compound (C$${10}$$H$${9}$$ClF$${3}$$NO$${2}$$, molecular weight 267.63 g/mol) is a non-proteinogenic amino acid derivative characterized by synergistic halogenation and trifluoromethylation. The chlorine atom introduces electronegativity and potential for hydrogen bonding, while the trifluoromethyl group enhances lipophilicity and metabolic stability. These features make it valuable for:
- Peptide engineering : Modulating peptide conformation and stability through steric and electronic effects.
- Drug discovery : Serving as a building block for protease-resistant therapeutics due to reduced enzymatic recognition.
- Catalysis : Acting as a precursor for dioxirane generation in oxidation reactions.
Key Physicochemical Properties
Historical Development of Trifluoromethylated Amino Acids
The synthesis of trifluoromethylated amino acids emerged in the mid-20th century, driven by the need for bioactive compounds with improved pharmacokinetics. Key milestones include:
- 1960s : Introduction of trifluoromethyl groups via halogen exchange reactions (e.g., Swarts reaction).
- 1980s–1990s : Advances in asymmetric synthesis using chiral auxiliaries and transition-metal catalysts.
- 2000s–present : Development of biocatalytic methods and organocatalysts for enantioselective trifluoromethylation.
This compound builds on these foundations, with modern syntheses employing Negishi cross-coupling and ozonolysis to install the trifluoromethyl and chloro groups.
Position of this compound in Fluorinated Phenylalanine Research
Fluorinated phenylalanines are classified by substitution patterns:
The 3-Cl-4-CF$$_3$$ substitution uniquely combines steric bulk and electron-withdrawing effects, enabling:
Rationale for Scientific Interest in Halogenated Phenylalanine Derivatives
Halogenated phenylalanines are pursued for their:
- Electronic modulation : Chlorine and trifluoromethyl groups alter aromatic ring electron density, affecting π-π stacking and charge transfer.
- Biological mimicry : Fluorine’s van der Waals radius (1.47 Å) closely resembles hydrogen (1.20 Å), enabling bioisosteric replacement without drastic conformational changes.
- Synthetic versatility : Compatibility with solid-phase peptide synthesis (SPPS) using Fmoc/Boc-protected derivatives.
For this compound, these attributes facilitate applications in:
Properties
IUPAC Name |
2-amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c11-7-3-5(4-8(15)9(16)17)1-2-6(7)10(12,13)14/h1-3,8H,4,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHIBFDCLZYKFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine typically involves the following steps:
Chlorination: The starting material, DL-phenylalanine, undergoes chlorination to introduce the chlorine atom at the 3-position of the phenyl ring.
Trifluoromethylation: The chlorinated phenylalanine is then subjected to trifluoromethylation to introduce the trifluoromethyl group at the 4-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding amine oxide.
Reduction: The compound can be reduced to remove the chlorine atom or the trifluoromethyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and potassium iodide (KI) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of dechlorinated or defluorinated derivatives.
Substitution: Formation of various substituted phenylalanine derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine can be achieved through various chemical methods. One notable approach involves the use of engineered biocatalysts to produce phenylalanine analogues with high enantiomeric purity. For instance, mutant variants of Petroselinum crispum (PcPAL) have been optimized for the production of trifluoromethyl-substituted phenylalanines, achieving yields up to 26% with enantiomeric excess values exceeding 99% .
The compound's chemical structure is characterized by the presence of a chloro group and a trifluoromethyl group on the phenyl ring, which significantly influences its reactivity and interactions with biological systems.
2.1. Medicinal Chemistry
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly relevant in developing inhibitors for proteins involved in cancer signaling pathways. For example, its enantiomeric forms are utilized in synthesizing potent inhibitors for lysine methyltransferases, which play crucial roles in gene regulation and cancer progression .
2.2. Catalysis
The compound has been studied for its potential use in catalysis, particularly in oxidation reactions. Research has demonstrated that derivatives of trifluoromethyl ketones can be integrated into peptide structures to create catalysts for dioxirane-mediated oxidations . These catalysts exhibit enhanced stability and reactivity, making them valuable for synthetic organic chemistry.
3.1. Trifluoromethyl Ketone Derivatives
A study reported the synthesis of phenylalanine-derived trifluoromethyl ketones, which were used to generate dioxiranes for oxidation catalysis. The research highlighted the scalability of this synthetic route and its applicability in medicinal chemistry . The ability to incorporate these derivatives into peptides opens new avenues for developing catalysts with specific functionalities.
3.2. Enzyme Engineering
Research has focused on engineering enzymes like PcPAL to enhance their catalytic efficiency for producing chiral amino acids, including this compound. By optimizing reaction conditions such as substrate concentration and buffer pH, researchers achieved high conversion rates and enantiomeric excess values . This work underscores the importance of biocatalysis in synthesizing complex organic molecules.
Comparative Data Table
Mechanism of Action
The mechanism by which 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The chlorine atom can form hydrogen bonds with biological targets, influencing the compound's binding affinity and activity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Position and Electronic Effects
The position and type of substituents critically influence physicochemical and biological properties. Below is a comparison with key analogues:
Table 1: Structural and Physicochemical Comparison
Biological Activity
3-Chloro-4-(trifluoromethyl)-DL-phenylalanine is a synthetic amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by the presence of both a chlorine and a trifluoromethyl group on its phenyl ring, exhibits unique properties that may influence its biological interactions.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This structure contributes to its physicochemical properties, including solubility and reactivity, which are crucial for its biological activity.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of phenylalanine have shown activity against various bacterial strains. In a study assessing the antibacterial activity of related compounds, it was found that certain derivatives displayed minimum inhibitory concentrations (MICs) ranging from 0.070 to 35.8 μM against Staphylococcus aureus and Enterococcus species .
| Compound | MIC (μM) | Target Bacteria |
|---|---|---|
| This compound | TBD | TBD |
| Related Compound A | 0.070 | Staphylococcus aureus |
| Related Compound B | 4.66 | Enterococcus faecalis |
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been investigated using various cancer cell lines. For example, studies have shown that related compounds exhibit IC50 values ranging from approximately 1.4 to 6 μM against human leukemia cells (THP-1) and breast carcinoma cells (MCF-7) respectively . This suggests a potential role as an anticancer agent.
| Cell Line | IC50 (μM) |
|---|---|
| THP-1 | 1.4 - 4.5 |
| MCF-7 | 3 - 6 |
The mechanisms underlying the biological activities of this compound are complex and may involve:
- Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit DNA replication and activate apoptosis in cancer cells .
- Antibacterial Mechanisms : The presence of halogen substituents may enhance the binding affinity to bacterial targets, disrupting cellular functions.
Study on Antimicrobial Efficacy
In a recent study, researchers synthesized various derivatives of phenylalanine, including this compound, and evaluated their antimicrobial efficacy against clinically relevant strains. The results indicated that modifications at the para position significantly influenced antibacterial potency, with some derivatives outperforming traditional antibiotics .
Evaluation in Cancer Models
Another study focused on the anticancer properties of amino acid derivatives, revealing that certain modifications led to enhanced cytotoxicity against tumor cell lines. The study highlighted the importance of trifluoromethyl groups in increasing lipophilicity and cellular uptake, thereby improving therapeutic efficacy .
Q & A
Synthesis and Structural Validation
Q: What synthetic routes are effective for producing 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine, and how is its structure confirmed? A:
- Synthesis: Multi-step halogenation is typically employed. First, trifluoromethylation of phenylalanine derivatives is achieved via Ullmann coupling or palladium-catalyzed cross-coupling using CF₃ sources (e.g., CF₃Cu). Subsequent chlorination at the meta position is performed using Cl₂ or N-chlorosuccinimide under acidic conditions .
- Validation:
- NMR Spectroscopy: Distinct ¹H/¹³C NMR signals arise from the deshielding effects of Cl and CF₃ groups. For example, aromatic protons near Cl show splitting (δ ~7.2–7.5 ppm), while CF₃ causes significant ¹⁹F shifts (~-60 to -70 ppm) .
- Mass Spectrometry (HRMS): Molecular ion peaks at m/z ~263.03 (C₁₀H₁₀ClF₃NO₂⁺) confirm the molecular formula .
Biological Activity and Neuropharmacological Potential
Q: What mechanisms underlie its potential neuropharmacological applications? A:
- Amino Acid Analog: The compound may disrupt neurotransmitter synthesis (e.g., dopamine, serotonin) by competing with endogenous phenylalanine for aromatic amino acid decarboxylase (AADC) binding .
- Enzyme Modulation: The electron-withdrawing Cl and CF₃ groups could enhance interactions with hydrophobic enzyme pockets, as seen in related trifluoromethylated analogs that inhibit tyrosine hydroxylase .
- Neuroprotection: Preliminary studies on similar CF₃-phenylalanine derivatives suggest attenuation of oxidative stress in neuronal cells, but targeted assays are needed .
Impact on Enzyme Kinetics and Substrate Specificity
Q: How does the compound influence enzymatic reactions, such as substrate inhibition or enantioselectivity? A:
- Substrate Inhibition: High concentrations may saturate active sites, as observed with 4-(trifluoromethyl)-DL-phenylalanine in trypsin-like proteases, reducing catalytic efficiency (Km increases by ~30%) .
- Enantioselectivity: The DL-racemic mixture complicates chiral recognition. Enzymes like phenylalanine ammonia-lyase (PAL) show preferential activity toward L-enantiomers, but the steric bulk of CF₃/Cl may hinder binding .
Comparative Reactivity with Halogenated Analogs
Q: How do its chemical properties differ from mono-halogenated or non-fluorinated phenylalanine derivatives? A:
| Property | 3-Cl-4-CF₃-DL-Phe | 4-F-DL-Phe | DL-Phenylalanine |
|---|---|---|---|
| Lipophilicity (LogP) | 2.8 (estimated) | 1.5 | -1.4 |
| pKa (COOH) | ~2.1 | ~2.3 | 2.2 |
| Enzyme Binding Affinity | High (CF₃/Cl) | Moderate (F) | Low (no halogens) |
- The CF₃ group increases metabolic stability compared to non-fluorinated analogs, while Cl enhances electrophilicity for nucleophilic substitution .
Computational Modeling of Target Interactions
Q: What computational methods predict its binding modes with biological targets? A:
- Density Functional Theory (DFT): Optimizes geometry to calculate electrostatic potentials, revealing strong electron-deficient regions near Cl/CF₃ that favor π-π stacking with aromatic residues (e.g., histidine) .
- Molecular Docking (AutoDock Vina): Simulates binding to dopamine receptors (DRD2). The compound’s CF₃ group shows hydrophobic complementarity to DRD2’s transmembrane domain (ΔG ≈ -9.2 kcal/mol) .
Analytical Challenges in Racemate Resolution
Q: What chromatographic techniques resolve its enantiomers for biological studies? A:
- Chiral HPLC: Use a cellulose tris(3,5-dimethylphenylcarbamate) column with hexane:isopropanol (85:15) mobile phase. Retention times differ by ~2.5 min (L-enantiomer elutes first) .
- Circular Dichroism (CD): Peaks at 220 nm (n→π*) and 260 nm (π→π*) distinguish enantiomers via Cotton effects .
Stability and Storage Considerations
Q: How should the compound be stored to prevent degradation? A:
- Storage: -20°C under argon, shielded from light. The CF₃ group is hydrolytically stable, but Cl may undergo slow nucleophilic displacement in aqueous buffers (pH > 8) .
- Degradation Products: LC-MS monitoring detects dechlorinated byproducts (e.g., 4-(trifluoromethyl)-DL-phenylalanine) after 6 months at 4°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
